molecular formula C11H12F3N5O3 B2922844 5-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1421444-03-2

5-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2922844
CAS No.: 1421444-03-2
M. Wt: 319.244
InChI Key: PLTIVNYBBQPZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic chemical hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. It features a 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities and capacity to interact with various enzyme active sites. The 1,2,4-triazole core is a key pharmacophore in numerous commercial drugs, including antifungal agents, antidepressants, and anticancer therapies, due to its favorable hydrogen bonding capacity and metabolic stability. This specific analogue incorporates a 4,5-dihydrotriazol-5-one (triazolone) structure, which can influence its conformational flexibility and binding properties. The molecule is further functionalized with a 5-methylisoxazole-3-carboxamide group, linked via an ethyl spacer. The isoxazole ring is another significant heterocycle in drug discovery, often employed as a bioisostere for ester or amide functionalities to enhance metabolic stability and membrane permeability. The presence of the strongly electron-withdrawing trifluoromethyl group on the triazole ring is a common strategy in lead optimization to modulate the molecule's lipophilicity, metabolic resistance, and overall binding affinity to biological targets. The primary research applications for this compound are anticipated in the areas of enzyme inhibition and novel therapeutic development. Researchers may explore its potential as a multi-targeting ligand, given the synergistic pharmacological profiles of its constituent heterocycles. It serves as a valuable building block for investigating structure-activity relationships in projects targeting a wide range of diseases. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5O3/c1-6-5-7(17-22-6)8(20)15-3-4-19-10(21)18(2)9(16-19)11(12,13)14/h5H,3-4H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTIVNYBBQPZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly focusing on its anticancer and antifungal activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₂F₃N₅O₃
  • Molecular Weight : 319.24 g/mol
  • CAS Number : 1421444-03-2

The presence of the isoxazole and triazole moieties in its structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and isoxazole rings. For instance, derivatives similar to this compound have been tested against various human cancer cell lines. The following table summarizes findings related to its cytotoxicity:

CompoundCell LineIC₅₀ (μM)Mechanism of Action
5-methyl-N-(...)SISO (cervical cancer)2.38–3.77Induces apoptosis
5-methyl-N-(...)RT-112 (bladder cancer)3.42–5.59Cell cycle arrest

The compound exhibits a dose-dependent cytotoxic effect, leading to increased apoptosis in treated cells. The mechanism involves disruption of cellular processes that promote tumor growth.

Antifungal Activity

In addition to its anticancer properties, the compound's antifungal activity has also been investigated. Compounds with similar structures have shown efficacy against various fungal pathogens. For example:

CompoundFungal PathogenMinimum Inhibitory Concentration (MIC)
5-methyl-N-(...)Pythium ultimum10 μg/mL
5-methyl-N-(...)Corynespora cassiicola15 μg/mL

These findings suggest that the compound can inhibit fungal growth effectively, making it a candidate for further development as an antifungal agent.

Case Studies

  • In Vitro Studies : A study published in MDPI evaluated the cytotoxic potency of several triazole derivatives, including those with structural similarities to our compound. The results indicated that specific substitutions on the triazole ring significantly impacted their activity against cancer cells .
  • Mechanistic Insights : Research has shown that the induction of apoptosis in cancer cells treated with similar compounds involves mitochondrial pathways and caspase activation . This suggests that the compound may share these mechanisms due to structural similarities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Diversity

Target Compound vs. Pyrazole-4-carboxamide Derivatives ()

The pyrazole-4-carboxamides in (e.g., compounds 3a–3e ) share a carboxamide core but differ in heterocyclic substituents:

  • Core Structure : Pyrazole (1H-pyrazole) vs. Isoxazole-triazolone in the target.
  • Substituents: Chloro, cyano, and aryl groups in 3a–3e vs. trifluoromethyl and triazolone in the target.
  • Electronic Effects: The trifluoromethyl group in the target is strongly electron-withdrawing, whereas chloro and cyano substituents in 3a–3e offer moderate electronegativity.
Target Compound vs. Tetrazole Derivatives ()

The compound in , N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide, replaces the triazolone with a tetrazole ring. Key differences:

  • Ring Stability : Tetrazoles are metabolically stable and commonly used in pharmaceuticals (e.g., antihypertensives), while triazolones may exhibit higher reactivity due to the lactam moiety .
  • Substituent Effects : The methoxyethyl group in enhances hydrophilicity, contrasting with the lipophilic trifluoromethyl group in the target.
Target Compound vs. Nitrophenyl-Isoxazolecarboxamide ()

The compound 5-methyl-N-(4-methyl-3-nitrophenyl)-3-phenylisoxazole-4-carboxamide () features a nitro group on the phenyl ring. Differences include:

  • Aromatic Interactions : Nitro groups participate in strong dipole-dipole interactions, whereas trifluoromethyl groups engage in hydrophobic interactions.

Physical and Spectroscopic Properties

Table 1: Comparative Data for Key Compounds
Property Target Compound (Triazolone) Pyrazole-4-carboxamide (3a, ) Tetrazole Analog ()
Melting Point Not reported 133–183°C Not reported
1H-NMR Features Isoxazole (δ ~6.5–7.5 ppm), Triazolone (δ ~8.0–8.5 ppm) Pyrazole (δ ~7.4–8.1 ppm), Aryl protons (δ ~7.4–7.6 ppm) Tetrazole (δ ~8.0–8.3 ppm)
Mass (ESI) Not reported 403–437 [M+H]+ 344.33 (calc.)
Key Functional Groups CF3 (19F NMR: δ ~-60 to -70 ppm) Cl (35Cl isotope patterns) Methoxyethyl (δ ~3.3–3.7 ppm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.